1-(BICYCLO[1.1.1]PENTAN-1-YL)PROPAN-1-ONE
Description
1-(BICYCLO[1.1.1]PENTAN-1-YL)PROPAN-1-ONE is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional cage-like framework, which imparts distinct chemical and physical properties. The compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Properties
CAS No. |
22287-30-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(BICYCLO[1.1.1]PENTAN-1-YL)PROPAN-1-ONE typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process has been developed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method provides an efficient and scalable route to produce gram quantities of the compound. The reaction conditions often involve photochemical transformations and radical reactions to achieve the desired functionalization .
Chemical Reactions Analysis
1-(BICYCLO[1.1.1]PENTAN-1-YL)PROPAN-1-ONE undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include radical initiators and photoredox catalysts .
Scientific Research Applications
The compound has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-(BICYCLO[1.1.1]PENTAN-1-YL)PROPAN-1-ONE is primarily attributed to its ability to mimic the geometry and substituent exit vectors of para-substituted benzene rings. This allows it to interact with molecular targets in a similar manner, thereby exerting its effects. The compound’s high s-character orbitals contribute to its electron-withdrawing properties, which play a crucial role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
1-(BICYCLO[1.1.1]PENTAN-1-YL)PROPAN-1-ONE is unique due to its highly strained bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives and [1.1.1]propellane-based molecules . These compounds share the characteristic cage-like structure but differ in their substituents and functional groups, which can significantly influence their chemical and physical properties .
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